molecular formula C11H9NO B6599439 4-(3-Oxobut-1-en-1-yl)benzonitrile CAS No. 51220-06-5

4-(3-Oxobut-1-en-1-yl)benzonitrile

Cat. No.: B6599439
CAS No.: 51220-06-5
M. Wt: 171.19 g/mol
InChI Key: HQBRLWSRWSICCF-NSCUHMNNSA-N
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Description

4-(3-Oxobut-1-en-1-yl)benzonitrile is an organic compound featuring a benzonitrile core substituted with a 3-oxobut-1-en-1-yl group. The molecular formula is C₁₁H₉NO, with a molecular weight of 171.20 g/mol. The compound’s structure includes a conjugated enone system (α,β-unsaturated ketone) and a nitrile group, which confer unique reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds .

Properties

IUPAC Name

4-[(E)-3-oxobut-1-enyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-7H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBRLWSRWSICCF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279319
Record name 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30626-00-7
Record name 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30626-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobut-1-en-1-yl)benzonitrile typically involves the reaction of benzonitrile with a suitable enone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction between benzonitrile and 3-oxobutanal. The reaction is carried out in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobut-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

4-(3-Oxobut-1-en-1-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxobut-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(3-Oxobut-1-en-1-yl)benzonitrile, differing in substituents or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS RN Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Properties
This compound Not provided 3-Oxo-but-1-enyl 171.20 Organic synthesis intermediate
(E)-4-(4-Hydroxybut-1-en-1-yl)benzonitrile Not provided 4-Hydroxy-but-1-enyl 173.21 Synthesis of styryl alcohols
4-(3-Chloro-3-buten-1-yl)benzonitrile 731772-75-1 3-Chloro-but-3-enyl 191.66 Industrial chemical (hazardous)
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile Not provided Quinazolinone-heterocycle ~340 (estimated) Pharmaceutical polymorph
Functional Group Reactivity
  • This compound : The α,β-unsaturated ketone enables conjugate additions (e.g., Michael additions), while the nitrile group may participate in nucleophilic substitutions or cyclizations.
  • (E)-4-(4-Hydroxybut-1-en-1-yl)benzonitrile : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the oxo analogue .
  • 4-(3-Chloro-3-buten-1-yl)benzonitrile : The chloro substituent facilitates nucleophilic substitution (e.g., SN2 reactions) but introduces toxicity and handling hazards .
Structural and Pharmacological Differences
  • Quinazolinone-containing analogue (): The fused quinazolinone ring system confers biological activity, making this compound a candidate for pharmaceutical development. In contrast, this compound lacks such complexity and is typically a synthetic intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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